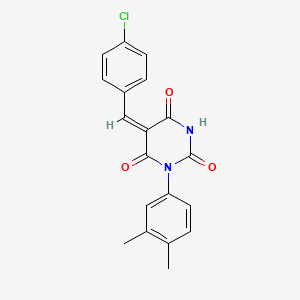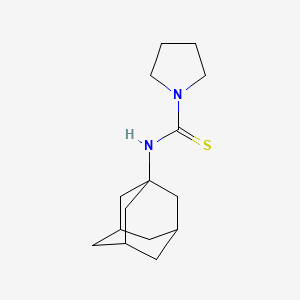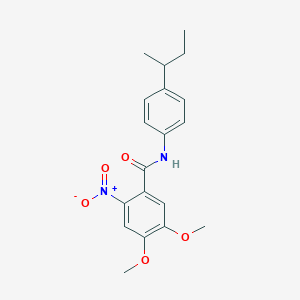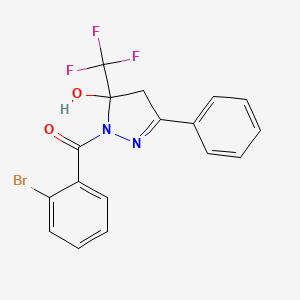![molecular formula C32H26N2O4 B5091283 [1,4-piperazinediylbis(carbonyl-4,1-phenylene)]bis(phenylmethanone)](/img/structure/B5091283.png)
[1,4-piperazinediylbis(carbonyl-4,1-phenylene)]bis(phenylmethanone)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1,4-piperazinediylbis(carbonyl-4,1-phenylene)]bis(phenylmethanone), commonly known as PDCP, is a chemical compound used in scientific research. It is a member of the bisphenylmethanone family and is used as a versatile building block for the synthesis of various organic compounds. PDCP is synthesized through a multistep process involving the reaction of 4,4'-diaminodiphenylmethane with phosgene and piperazine.
作用机制
The mechanism of action of PDCP is not well understood. However, it is believed that PDCP acts as a cross-linking agent, forming covalent bonds between molecules and increasing their stability. PDCP has also been shown to have antioxidant properties, which may contribute to its mechanism of action.
Biochemical and Physiological Effects:
PDCP has been shown to have a variety of biochemical and physiological effects. It has been shown to have antioxidant properties, which may contribute to its ability to protect cells from oxidative stress. PDCP has also been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases. Additionally, PDCP has been shown to have antifungal and antibacterial properties, which may make it useful in the treatment of infections.
实验室实验的优点和局限性
PDCP has several advantages for lab experiments. It is a relatively simple and cost-effective building block for the synthesis of various organic compounds. Additionally, PDCP has been shown to have a variety of biochemical and physiological effects, making it useful in a variety of research applications. However, PDCP has some limitations for lab experiments. It is not water-soluble, which may make it difficult to work with in aqueous environments. Additionally, PDCP has not been extensively studied, so its mechanism of action and effects on biological systems are not well understood.
未来方向
There are several future directions for research on PDCP. One area of research could be the development of new synthetic methods for PDCP and other bisphenylmethanone compounds. Another area of research could be the investigation of the mechanism of action of PDCP and its effects on biological systems. Additionally, PDCP could be further studied for its potential use in the treatment of inflammatory diseases, infections, and other conditions.
合成方法
PDCP is synthesized through a multistep process involving the reaction of 4,4'-diaminodiphenylmethane with phosgene and piperazine. The first step involves the reaction of 4,4'-diaminodiphenylmethane with phosgene to form 4,4'-dichlorodiphenylmethane. The second step involves the reaction of 4,4'-dichlorodiphenylmethane with piperazine to form PDCP. The synthesis of PDCP is a relatively simple and cost-effective process, making it a popular building block for the synthesis of various organic compounds.
科学研究应用
PDCP has been widely used in scientific research as a versatile building block for the synthesis of various organic compounds. It has been used in the synthesis of polymers, dendrimers, and other organic compounds. PDCP has also been used as a cross-linking agent in the preparation of hydrogels and other materials. Additionally, PDCP has been used as a fluorescent probe for the detection of metal ions and other analytes.
属性
IUPAC Name |
[4-[4-(4-benzoylbenzoyl)piperazine-1-carbonyl]phenyl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H26N2O4/c35-29(23-7-3-1-4-8-23)25-11-15-27(16-12-25)31(37)33-19-21-34(22-20-33)32(38)28-17-13-26(14-18-28)30(36)24-9-5-2-6-10-24/h1-18H,19-22H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKXLFUYPDPOCHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)C(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-[4-(4-Benzoylbenzoyl)piperazine-1-carbonyl]phenyl]-phenylmethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-({2-[4-(pentanoylamino)benzoyl]hydrazino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5091203.png)


![1-methyl-4-{[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]acetyl}piperazine](/img/structure/B5091228.png)

![4-[4-(3-isopropylphenoxy)butoxy]-3-methoxybenzaldehyde](/img/structure/B5091247.png)
![2-{[5-benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B5091260.png)

![4-{2-[1-(2-methoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]hydrazino}benzenesulfonic acid](/img/structure/B5091281.png)
![2-{4-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-1-piperazinyl}ethanol](/img/structure/B5091294.png)


![N-[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]-N-cyanoguanidine](/img/structure/B5091311.png)
